ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an imino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyethylamine with 2-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl 2-bromo-3-oxobutanoate in the presence of a base to form the thiazole ring. The final product is obtained after esterification and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-chloro[(4-methylphenyl)hydrazono]ethanoate
- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate
Uniqueness
Ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H20N2O3S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethyl)-4-methyl-2-(2-methylphenyl)imino-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15(20)14-12(3)18(9-10-19)16(22-14)17-13-8-6-5-7-11(13)2/h5-8,19H,4,9-10H2,1-3H3 |
InChI Key |
QCGKRRLEMQNDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2C)S1)CCO)C |
Origin of Product |
United States |
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